3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one is a heterocyclic compound characterized by a fused imidazole and pyridine structure. This compound is notable for its structural similarity to purines, which are crucial components of nucleic acids. Its unique molecular architecture allows it to serve as a versatile scaffold in various chemical and pharmaceutical applications, making it a subject of significant interest in scientific research.
The compound is classified under heterocyclic compounds, specifically within the category of imidazo[4,5-c]pyridines. It can be sourced from various chemical suppliers and is synthesized through several established methods. The compound's unique properties make it a valuable building block in organic synthesis and medicinal chemistry.
The synthesis of 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one can be achieved through multiple synthetic routes:
The choice of synthetic route often depends on the desired yield, purity, and scalability for industrial applications. For instance, microwave-assisted synthesis allows for rapid reaction times and improved yields compared to traditional heating methods.
The molecular formula for 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one is C₈H₈N₄O. The compound features a fused bicyclic structure consisting of an imidazole ring connected to a pyridine ring.
3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one participates in various chemical reactions:
The specific reagents and conditions used can significantly influence the outcome of these reactions. For instance:
The mechanism of action for 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one primarily involves its interaction with biological targets such as enzymes and receptors. The compound can modulate enzyme activity by binding to active sites or allosteric sites.
For example:
3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one has diverse applications across several scientific fields:
Regioselective modification of the imidazo[4,5-c]pyridine core is critical for accessing pharmacologically relevant derivatives like 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one. The scaffold’s inherent asymmetry necessitates precise control over substitution patterns, particularly at the N3, C4, and C7 positions. For C4-functionalization, Knochel-type organozinc reagents enable selective cross-coupling under Pd(0) catalysis, achieving >90% regioselectivity at C4 over C7. N3-alkylation is optimally performed via de protonation with NaH in THF, followed by methyl iodide quenching, yielding the 3-methyl variant with <5% N1-regioisomer formation [7]. Recent advances leverage protecting-group strategies: temporary Boc protection of the imidazole nitrogen facilitates C7-lithiation (using n-BuLi at −78°C), enabling electrophilic trapping for carboxyl or carbonyl introductions [3] [7].
Table 1: Regioselective Functionalization Outcomes
Target Position | Reagents/Conditions | Selectivity (%) | Yield (%) |
---|---|---|---|
N3-Methylation | NaH/CH₃I, THF, 0°C → RT | 95 | 88 |
C4-Carboxylation | (i) n-BuLi, −78°C; (ii) CO₂; (iii) H⁺ | 91 | 75 |
C7-Bromination | NBS, DMF, 50°C | 87 | 82 |
The construction of the imidazo[4,5-c]pyridine core relies heavily on catalytic cyclization methods. A benchmark route involves condensation-cyclization of 4-chloro-3-nitropyridine with methylglyoxal, using FeCl₃ as a Lewis acid catalyst (5 mol%), to afford the dihydroimidazo intermediate. Subsequent Pd/C-catalyzed hydrogenation (10 bar H₂, EtOH) reduces nitro groups while simultaneously dechlorinating, yielding the saturated 4,5,6,7-tetrahydro scaffold [4] [9]. For annulation efficiency, CuI (2 mol%) in DMF mediates the coupling of 1,2-diaminopropane with 4-bromopyridine-5-carbaldehyde at 100°C, achieving 85% cyclized product. Microwave-assisted cyclocondensation (150°C, 30 min) using Sc(OTf)₃ reduces reaction times by 70% compared to thermal methods [4] [7].
Table 2: Catalytic Cyclization Methods Comparison
Catalyst System | Substrate Pair | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
FeCl₃ (5 mol%) | 4-Cl-3-NO₂-pyridine + methylglyoxal | 80 | 6 | 78 |
CuI (2 mol%) | 1,2-diaminopropane + 4-Br-5-CHO-pyridine | 100 | 4 | 85 |
Sc(OTf)₃ (3 mol%) | Microwave-assisted cyclization | 150 | 0.5 | 91 |
Solvent polarity and temperature critically influence cyclization kinetics and byproduct formation. For the final oxidative aromatization step to form the 4-one moiety, DMF/H₂O (9:1) at 80°C maximizes solubility of intermediates, suppressing hydrolysis byproducts and delivering 92% yield. In contrast, aprotic solvents like toluene promote dimerization, reducing yields to <60% [4]. Temperature studies reveal that ring saturation must occur below 50°C to prevent epimerization at C6; higher temperatures (e.g., 100°C) cause racemization, lowering enantiopurity from 99% ee to 72% ee. Cryogenic conditions (−40°C) for lithiation steps improve electrophilic carboxylation yields by 25% versus 0°C due to suppressed proton transfer side reactions [6].
Sustainable synthesis of 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one leverages three key innovations:
Table 3: Green Synthesis Metrics
Method | PMI (kg/kg) | E-Factor | Energy Use (kJ/mol) |
---|---|---|---|
Traditional Batch | 32 | 58 | 420 |
Flow Hydrogenation | 11 | 19 | 185 |
Mechanochemical Oxidation | 5 | 8 | 90 |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: